{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol is a heterocyclic compound that belongs to the imidazothiazole family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol typically involves the reaction of 2-aminothiazoles with halo carbonyl compounds. One common method is the reaction of 2-aminothiazole with phenacyl bromides in the presence of a catalyst such as polyethylene glycol-400 (PEG-400) under microwave irradiation . This method is efficient and environmentally friendly, providing rapid access to the desired compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis and green chemistry principles is becoming increasingly popular in industrial settings due to their efficiency and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation and alkylation reactions are commonly performed using reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Wissenschaftliche Forschungsanwendungen
{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of {3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with DNA and proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol is unique due to its specific structural features and biological activities. Similar compounds include:
Eigenschaften
Molekularformel |
C7H8N2OS |
---|---|
Molekulargewicht |
168.22 g/mol |
IUPAC-Name |
(3-methylimidazo[5,1-b][1,3]thiazol-2-yl)methanol |
InChI |
InChI=1S/C7H8N2OS/c1-5-6(3-10)11-7-2-8-4-9(5)7/h2,4,10H,3H2,1H3 |
InChI-Schlüssel |
KRGIVZUMIMTGDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=CN=CN12)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.